molecular formula C19H25FO2 B14756758 9-Fluoroandrost-4-ene-3,17-dione CAS No. 1650-84-6

9-Fluoroandrost-4-ene-3,17-dione

Cat. No.: B14756758
CAS No.: 1650-84-6
M. Wt: 304.4 g/mol
InChI Key: AFPIIHADHDYTNM-PLOWYNNNSA-N
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Description

9-Fluoroandrost-4-ene-3,17-dione is a synthetic steroidal compound derived from androst-4-ene-3,17-dione. It is characterized by the presence of a fluorine atom at the 9th position of the steroid nucleus. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoroandrost-4-ene-3,17-dione typically involves the fluorination of androst-4-ene-3,17-dione. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 9th position.

Industrial Production Methods

Industrial production of this compound often involves the microbial transformation of phytosterols. Engineered strains of Mycobacterium are used to convert phytosterols into intermediates like 4-androstene-3,17-dione, which can then be further fluorinated to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

9-Fluoroandrost-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various fluorinated steroids, which can have different biological activities and applications.

Scientific Research Applications

9-Fluoroandrost-4-ene-3,17-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoroandrost-4-ene-3,17-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 9th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound’s effects are mediated through pathways involving androgen and estrogen receptors .

Comparison with Similar Compounds

Similar Compounds

    Androst-4-ene-3,17-dione: The parent compound without the fluorine modification.

    9α-Hydroxyandrost-4-ene-3,17-dione: A hydroxylated derivative with different biological properties.

    1,4-Androstadiene-3,17-dione: A dehydrogenated analog with distinct chemical reactivity.

Uniqueness

The presence of the fluorine atom at the 9th position in 9-Fluoroandrost-4-ene-3,17-dione imparts unique properties such as increased metabolic stability and enhanced receptor binding affinity. These characteristics make it a valuable compound for research and industrial applications .

Properties

CAS No.

1650-84-6

Molecular Formula

C19H25FO2

Molecular Weight

304.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S)-9-fluoro-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25FO2/c1-17-9-10-19(20)15(14(17)5-6-16(17)22)4-3-12-11-13(21)7-8-18(12,19)2/h11,14-15H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1

InChI Key

AFPIIHADHDYTNM-PLOWYNNNSA-N

Isomeric SMILES

C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)F

Canonical SMILES

CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)F

Origin of Product

United States

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